Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
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Overview
Description
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a quinoline core, a thiomorpholine ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed through nucleophilic substitution reactions, where a suitable thiol reacts with an epoxide or halide precursor.
Coupling with Benzoate Ester: The final step involves coupling the quinoline-thiomorpholine intermediate with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiomorpholine ring may interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
- Methyl 4-{[6-bromo-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
- Methyl 4-{[6-iodo-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
Uniqueness
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution also influences its electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUZCKDLPQUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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